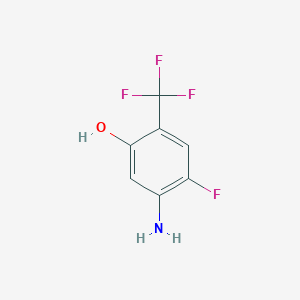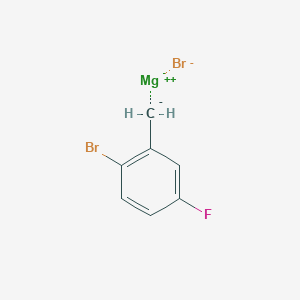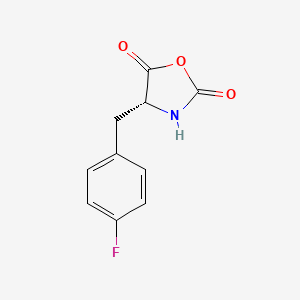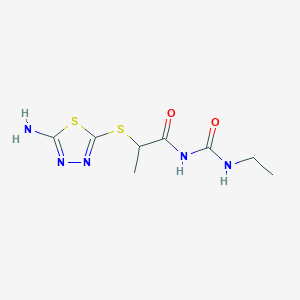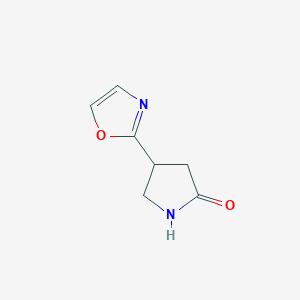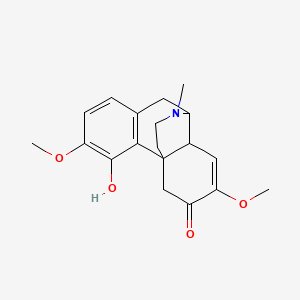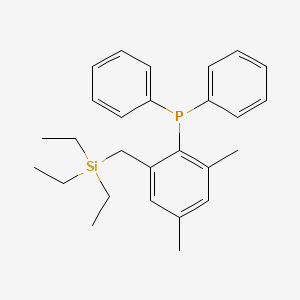
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane is a tertiary phosphine compound. Tertiary phosphines are known for their applications in various fields, including catalysis and organic synthesis. This compound, with its unique structure, offers specific properties that make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . This approach is widely used due to its convenience and efficiency. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The scalability of the Grignard reaction makes it suitable for industrial applications. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, which have applications in various fields such as catalysis and material science.
Applications De Recherche Scientifique
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, contributing to drug discovery and development.
Medicine: Its derivatives are explored for potential therapeutic applications, including as anticancer agents.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane involves its role as a ligand in catalytic processes. It coordinates with transition metals, forming complexes that facilitate various chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, reductive elimination, and transmetalation steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: This compound is similar in structure but contains a different substituent on the phenyl ring.
Tris(2-methoxy-5-vinylphenyl)phosphine: Another tertiary phosphine with different substituents that offer unique properties.
Uniqueness
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane is unique due to the presence of the triethylsilyl group, which imparts specific steric and electronic properties. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well.
Propriétés
Formule moléculaire |
C27H35PSi |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
[2,4-dimethyl-6-(triethylsilylmethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C27H35PSi/c1-6-29(7-2,8-3)21-24-20-22(4)19-23(5)27(24)28(25-15-11-9-12-16-25)26-17-13-10-14-18-26/h9-20H,6-8,21H2,1-5H3 |
Clé InChI |
DOPJPRBJVKSJTN-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CC1=CC(=CC(=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



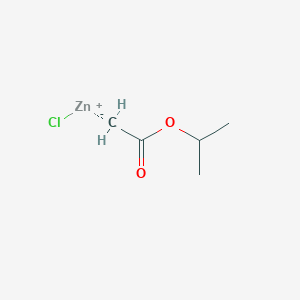
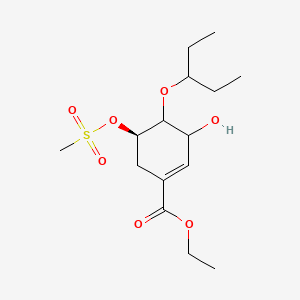
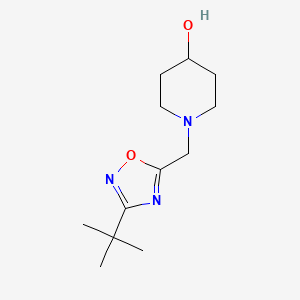
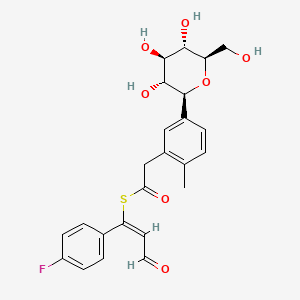
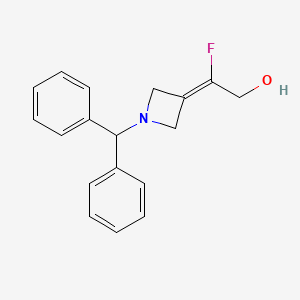
![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
